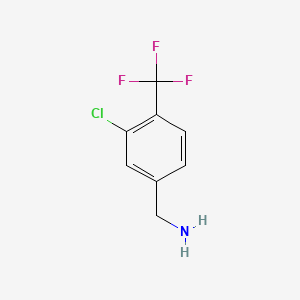

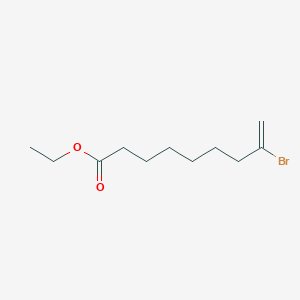

Ethyl 8-bromo-8-nonenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 8-bromo-8-nonenoate is a chemical compound that is likely to share some characteristics with the compounds studied in the provided papers. Although none of the papers directly address Ethyl 8-bromo-8-nonenoate, they do provide insights into related brominated ethyl esters and their properties. For instance, the crystal structure of ethylene di-11-bromoundecanoate, a related dibromo compound, suggests that in a crystalline state, such hydrocarbon chains can be fully extended, which may also be the case for Ethyl 8-bromo-8-nonenoate . Additionally, the synthesis of ethylene from ethane via oxidative bromination indicates the potential for brominated compounds to be intermediates in the production of other chemicals .

Synthesis Analysis

The synthesis of Ethyl 8-bromo-8-nonenoate could potentially be inferred from the oxidative bromination of ethane, as described in the second paper. The process involves two catalytic reactions: the oxidative bromination of ethane to form bromoethane and the subsequent dehydrobromination to form ethylene . Although the exact synthesis route for Ethyl 8-bromo-8-nonenoate is not provided, similar bromination and functionalization techniques could be applied to synthesize the compound.

Molecular Structure Analysis

While the exact molecular structure of Ethyl 8-bromo-8-nonenoate is not discussed, the structure of a related compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, provides some insight. This compound features two independent molecules with significant dihedral angles between the various groups, indicating a complex three-dimensional conformation that could be similar in Ethyl 8-bromo-8-nonenoate . The presence of bromine likely influences the molecular conformation due to its size and electronegativity.

Chemical Reactions Analysis

The papers do not provide specific reactions for Ethyl 8-bromo-8-nonenoate. However, the oxidative bromination of ethane to produce ethylene suggests that brominated compounds can participate in further chemical reactions, such as substitution or elimination, to generate various products . Ethyl 8-bromo-8-nonenoate could undergo similar reactions, potentially serving as an intermediate or reactant in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-bromo-8-nonenoate can be partially extrapolated from the properties of related compounds. For example, the extended hydrocarbon chains observed in the crystal structure of ethylene di-11-bromoundecanoate suggest that Ethyl 8-bromo-8-nonenoate may also exhibit a tendency to adopt an extended conformation in the solid state . The presence of bromine in the molecule is likely to affect its density, boiling point, and reactivity due to the halogen's significant atomic mass and chemical behavior. The exact properties would need to be determined experimentally.

Applications De Recherche Scientifique

Synthesis of Cyclic Prostanoids : Ethyl 8-nonenoate has been utilized in the synthesis of new heterocyclic prostanoids. These compounds were created through a process involving photocatalyzed addition and cyclization, leading to sultam formation, which was then formylated and ketovinylated to introduce the β-side chain (Jones & Lumbard, 1983).

Reaction with Various Esters : Ethyl 4-bromo-3-oxobutanoate, a related compound, reacts with diethyl malonate and other compounds to form various esters, demonstrating the versatility of these bromo compounds in organic synthesis (Kato, Kimura, & Tanji, 1978).

Base-pairing Configurations in Solid State : 9-Ethyl-8-bromo-2,6-diaminopurine, a compound structurally related to Ethyl 8-bromo-8-nonenoate, has been used to study base-pairing configurations in the solid state. This research provided insights into Watson-Crick type configurations and their energy differences in different lattice environments (Simundza, Sakore, & Sobell, 1970).

Synthesis of Amino Acids : A practical method has been developed for the asymmetric synthesis of iso-Boc (S)-2-amino-8-nonenoic acid. This synthesis involves an enantioselective, enzymatic reductive amination of an α-keto acid substrate, demonstrating the compound's utility in amino acid synthesis (Park, Moore, & Xu, 2016).

Enzyme-Coenzyme Interactions : Studies have been conducted on reduced nicotinamide adenine dinucleotide (NADH) analogues with substitutions at the 8 position of the adenine, including 8-bromo. This research provided insights into enzyme binding and the conformational preferences of these analogues (Lappi, Evans, & Kaplan, 1980).

Propriétés

IUPAC Name |

ethyl 8-bromonon-8-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrO2/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTDGTQYGDMQLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641095 |

Source

|

| Record name | Ethyl 8-bromonon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-bromo-8-nonenoate | |

CAS RN |

485320-26-1 |

Source

|

| Record name | Ethyl 8-bromonon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1323496.png)